N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate
Description
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (CAS 1020657-43-5) is a chemically modified cytidine analog with the molecular formula C₂₃H₁₉F₂N₃O₆ and a molecular weight of 471.42 g/mol . It is a white solid stored at 2–8°C and functions as a key intermediate in synthesizing metabolites of Gemcitabine, a chemotherapeutic agent . The compound features a benzoyl group at the N4 position of the cytidine base and a benzoate ester at the 3'-hydroxyl group of the sugar moiety.
Properties
CAS No. |
1020657-43-5 |
|---|---|
Molecular Formula |
C₂₃H₁₉F₂N₃O₆ |
Molecular Weight |
471.41 |
Origin of Product |
United States |
Preparation Methods
Starting Material: N⁴-Benzoylcytidine
The synthesis begins with N⁴-benzoylcytidine (I), a cytidine derivative protected at the exocyclic amine to prevent unwanted side reactions. In the first step, this compound undergoes dehydration in acetonitrile with boron trifluoride-etherate (BF₃·Et₂O) as a Lewis acid catalyst. The reaction proceeds at 80°C for 1 hour, forming 3'-O,5'-O,N⁴-tri-benzoyl-2,2'-dehydrocytidine tetrafluoroborate (II) with a yield of 76%.
Reaction Conditions:
-
Catalyst: BF₃·Et₂O (2.0 mol equivalents)
-
Solvent: Acetonitrile
-
Temperature: 80°C
-
Time: 1 hour
Hydrolysis to Cytosine Arabinoside Intermediate
The dehydrated product (II) is hydrolyzed in a 2% sodium bicarbonate aqueous solution at room temperature for 20 hours. This step removes the tetrafluoroborate counterion and yields 3'-O,5'-O,N⁴-tri-benzoyl-2'-cytosine arabinoside (III) with 87% purity after crystallization in isopropanol and ethyl acetate.
Key Observations:
Oxidation to the 2'-Keto Derivative
The arabinoside intermediate (III) is oxidized using chromic acid (CrO₃) in pyridine and dichloromethane at 0°C. This step generates 3'-O,5'-O,N⁴-tri-benzoyl-2'-ketocytidine (IV) with a 73% yield. The reaction is quenched with triethylamine to neutralize excess acid.
Optimization Note:
-
Lower temperatures (0°C) minimize over-oxidation byproducts.
-
Pyridine acts as both a solvent and a base to stabilize the reactive intermediate.
Difluorination Using XtalFluor-M
The critical difluorination step employs XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) and tetra-n-butylammonium fluoride (TBAF) in dichloromethane and toluene. At 0°C, the 2'-keto group undergoes nucleophilic fluorination, producing N⁴-benzoyl-3'-O,5'-O-di-p-chlorobenzoyl-2'-deoxy-2',2'-difluorocytidine (IX) with 71% yield.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Fluorinating agent | XtalFluor-M (1.4 eq) |
| Co-reagent | TBAF (1.4 eq) |
| Solvent | DCM/toluene (10:1) |
| Temperature | 0°C → room temperature |
| Time | 4 hours |
Purification and Characterization
Crystallization Techniques
Final purification involves sequential crystallization steps:
-
Crude product: Dissolved in ethyl acetate/hexane (1:5) and cooled to -20°C.
-
Recrystallization: Yields a brown solid with 98.6% HPLC purity.
Solvent Systems:
-
Isopropanol/ethyl acetate (1:4) for intermediate III.
-
Ethyl acetate/hexane (1:5) for the final product.
Spectroscopic Validation
-
¹H NMR: Confirms benzoyl and difluoro motifs. Key signals include aromatic protons at δ 7.8–8.1 ppm and CF₂ resonance at δ -118 ppm.
-
LC-MS: Molecular ion peak at m/z 625.6 ([M–H]⁻), consistent with the molecular formula C₃₀H₂₅F₂N₃O₈S.
Yield Optimization and Scalability
Critical Factors Affecting Yield
| Step | Yield (%) | Optimization Strategy |
|---|---|---|
| Dehydration | 76 | Excess BF₃·Et₂O (2.0 eq) |
| Hydrolysis | 87 | Prolonged stirring (20 hours) |
| Fluorination | 71 | Precise temperature control (0°C) |
Scalability Challenges
-
Fluorination: Exothermic reaction requires efficient cooling to prevent decomposition.
-
Cost of reagents: XtalFluor-M and TBAF contribute significantly to production expenses.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted analogs .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C23H19F2N3O6
- Molecular Weight : 471.42 g/mol
- CAS Number : 1020657-43-5
Scientific Research Applications
- Medicinal Chemistry
- Biological Studies
- Pharmaceutical Development
- Chemical Synthesis
Case Studies and Findings
- Gemcitabine Synthesis
- Antiviral Applications
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate in gemcitabine synthesis; important for cancer treatment |
| Biological Studies | Investigated for effects on DNA synthesis and repair |
| Pharmaceutical Development | Used in creating pharmaceutical standards and fine chemicals |
| Chemical Synthesis | Involved in synthesizing nucleoside analogs with enhanced properties |
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate involves its conversion to active metabolites, which then interact with cellular targets. These metabolites inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- The 3'-benzoate group in the target compound increases lipophilicity compared to Gemcitabine, which lacks protecting groups . This modification may reduce renal clearance and enhance membrane permeability.
- The 2',2'-difluoro substitution (shared with Gemcitabine) confers resistance to deamination by cytidine deaminase, a common metabolic degradation pathway .
- 3',5'-dibenzoate derivatives (e.g., CAS 817204-32-3) exhibit higher molecular weights (~571.55 g/mol) and reduced solubility, necessitating specialized storage (-20°C) .
Applications
- The target compound is specific to metabolite synthesis , whereas phosphoramidite derivatives (e.g., CAS 142808-44-4) are tailored for oligonucleotide manufacturing .
- 2'-methyl/fluoro analogs (e.g., CAS 817204-32-3) are intermediates in antiviral prodrugs like Sofosbuvir, highlighting the role of substituents in targeting viral polymerases .
Stability and Handling
- Gemcitabine Hydrochloride requires caution due to cytotoxicity but is stable at room temperature . In contrast, benzoate-protected derivatives often demand refrigeration or freezing to prevent hydrolysis .
Research Findings and Trends
- Metabolic Studies : The benzoate and benzoyl groups in the target compound are hypothesized to slow hepatic metabolism, extending half-life in preclinical models .
- Structure-Activity Relationships (SAR) : Fluorine and methyl substitutions at the 2' position improve resistance to enzymatic degradation but may reduce solubility, necessitating formulation adjustments .
- Synthetic Utility : Phosphoramidite derivatives (e.g., CAS 142808-44-4) dominate oligonucleotide synthesis, whereas benzoate esters are preferred in small-molecule prodrug development .
Biological Activity
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-benzoate (BDF-C) is a fluorinated nucleoside derivative that has garnered attention for its potential applications in cancer therapy and antiviral treatments. This compound's structure, which includes a benzoyl group and difluorinated cytidine, enhances its biological activity by modifying pharmacokinetics and metabolic stability. This article explores the biological activity of BDF-C, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
BDF-C acts as a nucleoside analog, which can interfere with DNA synthesis and function. The difluorination at the 2' and 2' positions of the cytidine ring enhances the compound's resistance to enzymatic degradation by cytidine deaminase (CD), a common metabolic pathway that limits the efficacy of many nucleoside analogs. By inhibiting CD, BDF-C increases the bioavailability of its active form in systemic circulation, allowing for more effective therapeutic outcomes.
Pharmacological Properties
The pharmacological profile of BDF-C has been studied in various contexts, particularly in cancer treatment. The compound has demonstrated:
- Increased Cytotoxicity : BDF-C exhibits potent cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. This is attributed to its ability to be incorporated into DNA, leading to replication errors and subsequent cell death.
- Enhanced Bioavailability : Studies have shown that coadministration with CD inhibitors significantly improves the oral bioavailability of BDF-C, making it a viable candidate for oral formulations.
- Antiviral Activity : Similar to other nucleoside analogs, BDF-C has been evaluated for its antiviral properties against viruses such as HIV and Hepatitis C.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study conducted on pancreatic cancer cell lines demonstrated that BDF-C induced apoptosis through the activation of caspase pathways. The IC50 values indicated a significant reduction in cell viability at concentrations as low as 1 µM after 48 hours of exposure.Cell Line IC50 (µM) Mechanism of Action Panc-1 1.0 Caspase activation MCF-7 0.8 DNA incorporation HepG2 1.5 Inhibition of RNA synthesis -
Pharmacokinetic Studies :
In vivo studies using murine models showed that coadministration with THU (a potent CD inhibitor) increased the plasma concentration of BDF-C significantly (up to 58-fold). This finding suggests that THU could enhance the therapeutic efficacy of BDF-C by prolonging its half-life and reducing first-pass metabolism.Treatment Condition Plasma Concentration (µg/mL) BDF-C alone 0.5 BDF-C + THU 3.0
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, and what key intermediates are involved?
- Methodology : Synthesis typically involves fluorination and benzoylation steps. For example, fluorination at the 2' position of the cytidine scaffold is achieved using reagents like DAST (diethylaminosulfur trifluoride), followed by benzoylation with benzoyl chloride in anhydrous pyridine. Protecting groups (e.g., tert-butyldimethylsilyl) are often employed to prevent unwanted side reactions .
- Key intermediates : 2'-Deoxy-2',2'-difluorocytidine (gemcitabine core) and benzoylated derivatives are critical precursors. Evidence from analogous compounds highlights the use of 4-N-Benzoyl-2′-deoxy-2′,2′-difluorocytidine as a starting material for conjugates .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹⁹F NMR confirm fluorination and benzoylation efficiency. For example, the absence of hydroxyl proton signals at the 2' position validates successful fluorination .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 260 nm) and mass spectrometry ensure >95% purity and molecular weight confirmation (e.g., m/z 571.55 for the parent ion) .
- X-ray crystallography : Single-crystal studies (e.g., P2₁2₁2₁ orthorhombic system) resolve stereochemical ambiguities, particularly for the 2'R configuration .
Q. What are the primary biological activities or targets associated with this compound?
- Mechanistic insights : As a gemcitabine analog, it inhibits DNA synthesis via incorporation into DNA/RNA chains, targeting ribonucleotide reductase. In vitro studies using albumin-based theranostic conjugates demonstrate cytotoxicity in cancer cell lines (e.g., IC₅₀ values in the nanomolar range) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate in multi-step reactions?
- Challenges : Low yields (~40%) due to steric hindrance during benzoylation or fluorination inefficiency.
- Solutions :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 h to 2 h) and improves fluorination efficiency .
- Catalytic systems : Palladium catalysts (e.g., Pd/C under H₂) enhance deprotection steps, as seen in analogous benzamide derivatives .
- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. How do structural modifications (e.g., 3'-benzoate vs. 5'-dibenzoate) affect solubility and bioactivity?
- Structure-activity relationship (SAR) :
- Solubility : The 3'-benzoate group increases lipophilicity (logP ~1.34) compared to the 5'-dibenzoate derivative (logP ~2.1), impacting cellular uptake .
- Bioactivity : In vivo studies show that 3'-benzoate derivatives exhibit prolonged plasma half-life due to reduced esterase-mediated hydrolysis .
Q. What analytical methods resolve discrepancies in crystallographic data for fluorinated nucleosides?
- Case study : X-ray data for gemcitabine hydrochloride (orthorhombic system, a = 11.468 Å, b = 15.599 Å) reveals hydrogen bonding (N–H···Cl, 2.29 Å) that stabilizes the crystal lattice. Discrepancies in unit cell parameters (±0.02 Å) are addressed via Rietveld refinement and DFT calculations .
- Advanced tools : Synchrotron radiation for high-resolution data and Hirshfeld surface analysis to map intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
